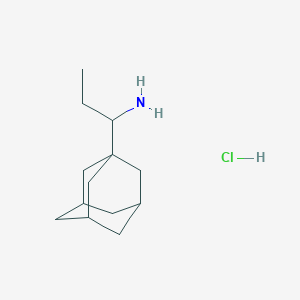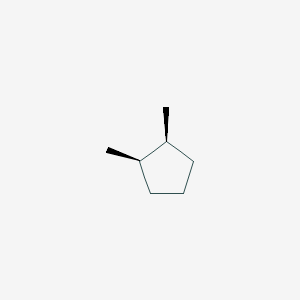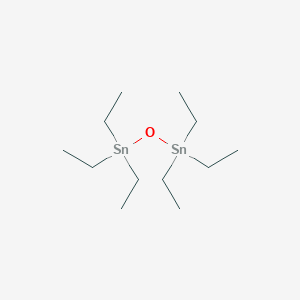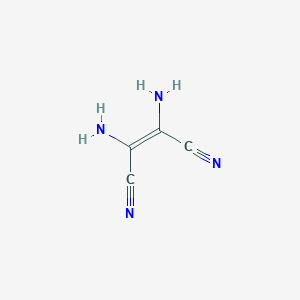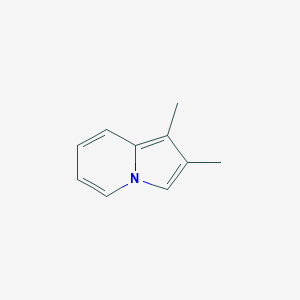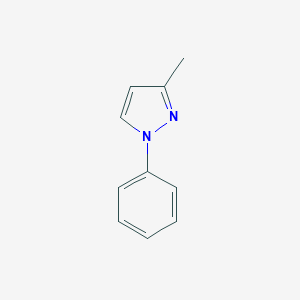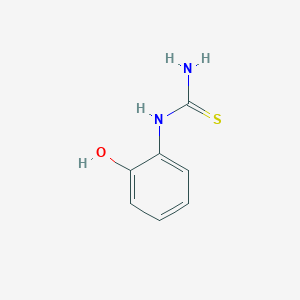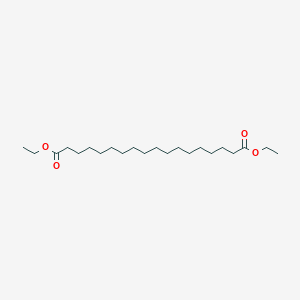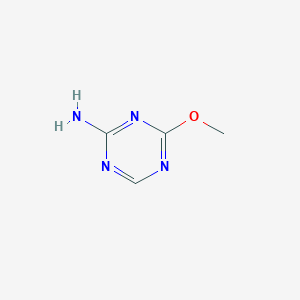
4-Methoxy-1,3,5-triazin-2-amine
説明
4-Methoxy-1,3,5-triazin-2-amine is a compound that has been studied in various scientific contexts. It is known for its involvement in the synthesis of various derivatives and its potential application in different fields of chemistry.
Synthesis Analysis
The synthesis of 4-Methoxy-1,3,5-triazin-2-amine-related compounds involves various chemical reactions. For instance, Bektaş et al. (2010) described the synthesis of triazole derivatives involving 4-methoxybenzaldehyde (Bektaş et al., 2010). Additionally, Shtaitz et al. (2023) explored the solvent-free interaction between 5-cyano-1.2.4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines, contributing to the understanding of the synthesis process of triazine derivatives (Shtaitz et al., 2023).
Molecular Structure Analysis
The molecular structure of 4-Methoxy-1,3,5-triazin-2-amine derivatives has been established through various analytical techniques. For example, Bakharev and Gidaspov (2007) used IR and 1H NMR spectra, along with X-ray diffraction analysis, to establish the structure of zwitterionic salts of 2-methoxy-4-amino-6-dinitromethyl-1,3,5-triazines (Bakharev & Gidaspov, 2007).
Chemical Reactions and Properties
Chemical reactions involving 4-Methoxy-1,3,5-triazin-2-amine are diverse. For example, the reaction with primary amines and its involvement in the formation of Schiff bases and Mannich base derivatives are significant as shown in the study by Bektaş et al. (2010) (Bektaş et al., 2010).
Physical Properties Analysis
The physical properties of these compounds, including their crystal structure and protonation sites, have been explored through various methods like X-ray diffraction analysis, as demonstrated in the work of Bakharev and Gidaspov (2007) (Bakharev & Gidaspov, 2007).
科学的研究の応用
1. Application in Solution Peptide Synthesis
- Summary of Application : 4-Methoxy-1,3,5-triazin-2-amine derivatives are used in solution peptide synthesis . These derivatives are used to activate the carboxyl group during the formation of peptide bonds .
- Methods of Application : The new triazinyloxyimino derivatives failed to activate the carboxyl group during formation of peptide bonds, but gave the corresponding N-triazinyl amino acid derivatives as a major product . The oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) uronium salt was superior to other uronium salts in terms of racemization, while 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT, 9) gave the best results .
- Results or Outcomes : The new triazinyloxyimino derivatives failed to activate the carboxyl group during formation of peptide bonds, but gave the corresponding N-triazinyl amino acid derivatives as a major product .
2. Application as Monoamine Oxidase Inhibitors
- Summary of Application : 4-Methoxy-1,3,5-triazin-2-amine derivatives are used as monoamine oxidase inhibitors . These compounds have shown inhibitory activity comparable to that of the standard clorgyline .
- Methods of Application : Three series of 4,6-dimethoxy-, 4,6-dipiperidino- and 4,6-dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives were synthesized and characterized . A preliminary study for their monoamine oxidase inhibitory activity showed that compounds 7, 18, and 25 had MAO-A inhibition activity comparable to that of the standard clorgyline .
- Results or Outcomes : Compounds 7, 18, and 25 had MAO-A inhibition activity comparable to that of the standard clorgyline, with apparently more selective inhibitory activity toward MAO-A than MAO-B .
3. Application as a Corrosion Inhibitor
- Summary of Application : 2-amino-4-methoxy-6-methyl-1,3,5-triazine is used as a corrosion inhibitor for mild steel in 0.5M HCl solution .
- Methods of Application : The effectiveness of the compound as a corrosion inhibitor was studied via electrochemical, surface and theoretical calculation techniques .
- Results or Outcomes : The study aims to prevent mild steel against corrosion in 0.5M HCl solution .
4. Application in Herbicidal Formulations
- Summary of Application : 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine is a metabolite of tribenuron-methyl used in herbicidal formulations or used as herbicides .
- Methods of Application : This compound is typically applied to crops in a spray form to control the growth of unwanted plants .
- Results or Outcomes : The use of this compound as a herbicide can result in improved crop yields by reducing competition from weeds .
5. Application in Labeling of Streptavidin
- Summary of Application : 2-Chloro-4,6-dimethoxy-1,3,5-triazine may be used in the specific labeling of streptavidin by the modular method for affinity labeling .
- Methods of Application : The preparation of bis (4,6-dimethoxy-1,3,5-triazin-2-yl) ether, via reaction with 2-hydroxy-4,6-dimethoxy-1,3,5-triazine .
- Results or Outcomes : This method allows for the specific labeling of streptavidin, a protein that binds to biotin with high affinity .
6. Application in Anticancer Agents
- Summary of Application : 1,3,5-Triazine (s-triazine) is one of the most fascinating chemical cores in medicinal chemistry applications due to the broad range of biological activities such as anti-microbial, antifungal, antimalarial, carbonic anhydrase inhibitors and anti-cancer agents .
- Methods of Application : The specific methods of application would depend on the specific derivative of 1,3,5-triazine being used .
- Results or Outcomes : Some 1,3,5-triazines display important biological properties; for example, hexamethylmelamine (HMM) and 2-amino-4-morphlino-s-triazine are used clinically due to their antitumor properties to treat lung breast and ovarian cancer, respectively .
7. Application in Solution Phase Peptide Synthesis
- Summary of Application : A new class of 1,3,5-triazinyloxyimino derivatives were prepared, characterized and tested for reactivity in solution peptide synthesis .
- Methods of Application : The new triazinyloxyimino derivatives failed to activate the carboxyl group during formation of peptide bonds, but gave the corresponding N-triazinyl amino acid derivatives as a major product .
- Results or Outcomes : The oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) uronium salt was superior to other uronium salts in terms of racemization, while 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT, 9) gave the best results .
8. Application in Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines
- Summary of Application : Several specific synthetic protocols were developed for the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .
- Methods of Application : The specific methods of application would depend on the specific derivative of 1,3,5-triazine being used .
- Results or Outcomes : Some 1,3,5-triazines display important biological properties .
9. Application in Specific Labeling of Streptavidin
- Summary of Application : 2-Chloro-4,6-dimethoxy-1,3,5-triazine may be used in the specific labeling of streptavidin by the modular method for affinity labeling .
- Methods of Application : The preparation of bis (4,6-dimethoxy-1,3,5-triazin-2-yl) ether, via reaction with 2-hydroxy-4,6-dimethoxy-1,3,5-triazine .
- Results or Outcomes : This method allows for the specific labeling of streptavidin, a protein that binds to biotin with high affinity .
将来の方向性
特性
IUPAC Name |
4-methoxy-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-9-4-7-2-6-3(5)8-4/h2H,1H3,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROXQTDIDGVYHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1,3,5-triazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



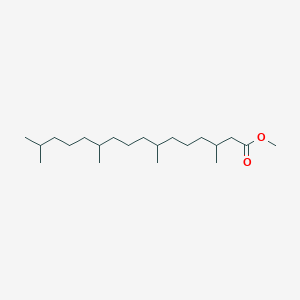

![Benzenesulfonic acid, 4-[(2-methyl-2-propenyl)oxy]-, sodium salt](/img/structure/B72792.png)
